2-[(2-Hydroxyethyl)amino]isonicotinic acid
Description
Properties
IUPAC Name |
2-(2-hydroxyethylamino)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c11-4-3-10-7-5-6(8(12)13)1-2-9-7/h1-2,5,11H,3-4H2,(H,9,10)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHYAPHKFXNWSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxyethyl)amino]isonicotinic acid typically involves the reaction of isonicotinic acid with 2-aminoethanol. This reaction can be carried out under various conditions, including solvent-free environments or in the presence of catalysts such as Lewis acids. For instance, the ring opening of epoxides with protected amino acids using catalysts like lithium perchlorate (LiClO4) and calcium triflate (Ca(OTf)2) has been reported as an effective method .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hydroxyethyl)amino]isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-[(2-Hydroxyethyl)amino]isonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 2-[(2-Hydroxyethyl)amino]isonicotinic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
- 2-{[3-(Trifluoromethyl)phenyl]amino}isonicotinic acid (): Substituent: A trifluoromethylphenyl group at the 2-position. This compound may exhibit enhanced stability in acidic environments compared to the hydroxyethyl derivative .
- 2-Hydroxyisonicotinic acid (): Substituent: A hydroxyl group directly attached to the pyridine ring. Properties: The hydroxyl group increases acidity (pKa ~2–3) due to resonance stabilization of the conjugate base. This contrasts with the hydroxyethylamino group, which may have a higher pKa due to reduced electron withdrawal, making it less acidic .
- 3-[(2-Fluoro-4-iodophenyl)amino]isonicotinic acid (): Substituent: Halogenated phenyl group (fluoro and iodo). Properties: The electron-withdrawing halogens enhance electrophilic aromatic substitution resistance.
Physical-Chemical Properties
*Inferred data based on structural analogues.
Key Research Findings
- Acidity and Solubility: Hydroxyethylamino substituents balance hydrophilicity and moderate acidity, making them suitable for aqueous-phase reactions or drug formulations .
- Biological Target Specificity: Substitutions like hydrazide (isoniazid) or halogens () show that small structural changes significantly alter target interactions, suggesting the hydroxyethylamino group may confer unique binding profiles .
- Coordination Chemistry Potential: Carboxylic acid groups in isonicotinic acid derivatives enable metal-organic framework (MOF) formation. The hydroxyethylamino group could introduce additional coordination sites, expanding MOF design possibilities .
Biological Activity
2-[(2-Hydroxyethyl)amino]isonicotinic acid is a derivative of isonicotinic acid, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a hydroxyl group and an amino group attached to the isonicotinic acid backbone. This configuration is significant as it influences the compound's solubility and interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 14 |
The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
In addition to its antimicrobial effects, this compound has been studied for its anticancer properties. It has shown the ability to induce apoptosis in cancer cells, particularly in breast cancer cell lines (MCF-7).
The mechanism involves activation of caspase pathways and modulation of gene expression related to apoptosis.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as a competitive inhibitor for certain enzymes involved in bacterial metabolism and cancer cell proliferation.
- Chelation : It may chelate metal ions essential for bacterial growth, thereby limiting their proliferation.
- Gene Regulation : The compound influences the expression of genes associated with drug metabolism, enhancing the efficacy of co-administered drugs like isoniazid in tuberculosis treatment .
Study on Antimycobacterial Activity
A study evaluated the antimycobacterial activity of various derivatives of isonicotinic acid, including this compound. The results indicated a significant reduction in Mycobacterium tuberculosis viability, suggesting potential therapeutic applications in treating tuberculosis .
Cytotoxicity Assessment
Another investigation focused on the cytotoxic effects of this compound on cancer cell lines. The study found that higher concentrations led to increased cell death through apoptosis, highlighting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the recommended synthesis pathways for 2-[(2-Hydroxyethyl)amino]isonicotinic acid, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting isonicotinic acid derivatives with 2-hydroxyethylamine under controlled pH (6–8) and temperature (60–80°C) minimizes side reactions. Purification via column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) or recrystallization (using ethanol/water mixtures) enhances purity. Monitor reaction progress using thin-layer chromatography (TLC) and confirm structure via -NMR (e.g., δ 3.5–3.7 ppm for hydroxyethyl protons) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer : Prioritize:
- FT-IR : Confirm carbonyl (C=O) stretch at ~1680–1700 cm and hydroxyl (O-H) at ~3200–3400 cm.
- NMR : -NMR for hydroxyethyl group protons (δ 3.5–4.0 ppm) and aromatic protons (δ 7.5–8.5 ppm). -NMR for carboxylic acid carbon (~170 ppm).
- Mass Spectrometry (MS) : Molecular ion peak ([M+H]) matching the molecular formula (CHNO). Cross-validate with high-resolution MS (HRMS) for exact mass .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols.
- Storage : Store at 2–8°C in airtight containers away from oxidizing agents.
- Spill Management : Absorb spills with inert materials (e.g., sand), collect in sealed containers, and dispose via hazardous waste protocols. Refer to GHS hazard codes H315 (skin irritation) and H319 (eye irritation) for emergency response .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR) for this compound?
- Methodological Answer :
- Step 1 : Verify sample purity via HPLC or GC-MS to rule out impurities.
- Step 2 : Conduct 2D NMR (COSY, HSQC) to assign ambiguous peaks. For example, NOESY can distinguish between rotational isomers of the hydroxyethyl group.
- Step 3 : Compare experimental data with computational simulations (DFT-based NMR prediction tools). Discrepancies may indicate solvent effects or proton exchange phenomena .
Q. What experimental design strategies are effective for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Use a factorial design to evaluate factors:
- Factors : pH (4, 7, 10), temperature (25°C, 40°C, 60°C).
- Response Variables : Degradation rate (HPLC quantification), colorimetric changes.
- Analysis : Apply ANOVA to identify significant interactions. For instance, accelerated degradation at pH 10 and 60°C may suggest hydrolysis of the amide bond. Include control batches stored in inert atmospheres .
Q. How can researchers investigate the compound’s mechanism of action in biological systems, particularly its interaction with enzymes?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding affinity with target enzymes (e.g., bacterial enoyl-acyl carrier protein reductase).
- Enzyme Assays : Measure inhibition kinetics (IC) via spectrophotometric methods. For example, monitor NADH depletion at 340 nm.
- Mutagenesis Studies : Identify critical residues by comparing wild-type and mutant enzyme activities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
